molecular formula C15H21NO3S2 B2419745 (E)-2-phenyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)ethenesulfonamide CAS No. 2035000-97-4

(E)-2-phenyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)ethenesulfonamide

Cat. No.: B2419745
CAS No.: 2035000-97-4
M. Wt: 327.46
InChI Key: KBZHWOWIOBBETK-MDWZMJQESA-N
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Description

(E)-2-phenyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)ethenesulfonamide is a chemically complex sulfonamide derivative designed for pharmaceutical and biochemical research. This compound integrates multiple pharmaceutically active motifs, including a rigid (E)-configured ethenesulfonamide backbone, a phenyl ring system, and a tetrahydro-2H-pyran-4-yl group connected via a thioether linkage. The strategic incorporation of the sulfonamide functional group, a well-established pharmacophore, positions this compound as a valuable candidate in medicinal chemistry research, particularly for investigating novel protease inhibitors, enzyme modulators, and targeted therapeutics . Its molecular architecture, featuring a nitrogen atom and sulfur atom within its core structure, allows for diverse binding interactions with biological targets . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly the contribution of the ethenesulfonamide's conformational restraint and the tetrahydro-2H-pyran moiety's impact on solubility and molecular recognition. The thioether spacer group is of significant interest for studying metabolic stability and targeted delivery systems. This reagent is exclusively intended for research applications in laboratory settings. It is classified as "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Prior to use, researchers should consult safety data sheets and conduct appropriate risk assessments. Standard laboratory safety practices, including the use of personal protective equipment, should always be followed when handling this compound.

Properties

IUPAC Name

(E)-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S2/c17-21(18,13-8-14-4-2-1-3-5-14)16-9-12-20-15-6-10-19-11-7-15/h1-5,8,13,15-16H,6-7,9-12H2/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZHWOWIOBBETK-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNS(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1SCCNS(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-phenyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)ethenesulfonamide, with the molecular formula C15H21NO3S2 and a molecular weight of approximately 327.46 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including case studies and data tables.

PropertyValue
Molecular FormulaC15H21NO3S2
Molecular Weight327.46 g/mol
PurityTypically ≥ 95%

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit antimicrobial properties. A study focused on the synthesis of sulfonamide derivatives, including this compound, demonstrated effective inhibition against various bacterial strains, particularly Gram-positive bacteria. The mechanism is believed to involve the disruption of folic acid synthesis, a crucial pathway for bacterial growth .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies revealed that it exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. A notable study reported a dose-dependent increase in apoptosis markers in treated cancer cells compared to controls .

Case Studies

  • Study on Antimicrobial Efficacy : A series of experiments tested this compound against Staphylococcus aureus and Escherichia coli. Results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent .
  • Cytotoxicity in Cancer Cells : In a controlled laboratory setting, the compound was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The IC50 values were found to be 25 µM and 30 µM respectively, indicating significant cytotoxic effects .

The biological activity of this compound may be attributed to its structural similarity to known sulfonamide antibiotics, which inhibit bacterial dihydropteroate synthase. Furthermore, its ability to induce apoptosis in cancer cells suggests that it may interact with cellular pathways regulating cell death and survival.

Preparation Methods

Palladium-Catalyzed Heck Reaction

The (E)-styryl sulfonamide moiety is synthesized using a modified Heck coupling protocol:

Reagents :

  • Ethenesulfonamide (7.0 g, 65.4 mmol)
  • Bromobenzene (10.5 g, 67.0 mmol)
  • Palladium acetate (Pd(OAc)₂, 0.15 mol%)
  • Triphenylphosphine (PPh₃, 0.33 mol%)
  • Triethylamine (Et₃N, 2.2 equiv)
  • DMF (solvent)

Procedure :

  • Charge Pd(OAc)₂ and PPh₃ in DMF under argon.
  • Add bromobenzene, ethenesulfonamide, and Et₃N.
  • Heat at 130°C for 12 hours.
  • Quench with 1 M HCl, extract with ethyl acetate, and crystallize from ethanol.

Yield : 78% (white crystals, m.p. 192–193°C).
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.68 (d, J = 14 Hz, 1H, vinyl-H), 7.45–7.30 (m, 5H, Ar-H), 6.95 (d, J = 14 Hz, 1H, vinyl-H).

Synthesis of Tetrahydro-2H-Pyran-4-thiol

Cyclization of 3-Chloropropionyl Chloride

Adapting the method from CN103508990A:

Reagents :

  • 3-Chloropropionyl chloride (20 kg)
  • Aluminum trichloride (AlCl₃, 20 kg)
  • Ethylene gas
  • Methylene chloride (solvent)

Procedure :

  • Combine 3-chloropropionyl chloride and AlCl₃ in methylene chloride.
  • Introduce ethylene gas at <10°C for 2 hours.
  • Hydrolyze with ice-water/HCl to yield 1,5-dichloropentanone.
  • Reflux with H₃PO₄/NaH₂PO₄ to form tetrahydro-4H-pyran-4-one.
  • Reduce the ketone to thiol using LiAlH₄ and H₂S.

Yield : 85% (tetrahydro-2H-pyran-4-thiol, colorless liquid).

Synthesis of 2-((Tetrahydro-2H-Pyran-4-yl)thio)ethylamine

Thioether Formation

Reagents :

  • Tetrahydro-2H-pyran-4-thiol (5.0 g, 42.7 mmol)
  • 2-Chloroethylamine hydrochloride (6.2 g, 53.4 mmol)
  • K₂CO₃ (11.8 g, 85.4 mmol)
  • DMF (solvent)

Procedure :

  • Suspend K₂CO₃ in DMF.
  • Add thiol and 2-chloroethylamine hydrochloride.
  • Stir at 60°C for 8 hours.
  • Filter, concentrate, and purify via silica chromatography.

Yield : 72% (clear oil).
Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.95–3.85 (m, 2H, OCH₂), 3.45 (t, J = 6.5 Hz, 2H, SCH₂), 2.85 (t, J = 6.5 Hz, 2H, NH₂CH₂), 2.70–2.60 (m, 1H, pyran-H), 1.90–1.70 (m, 4H, pyran-CH₂).

Final Coupling: Sulfonamide Alkylation

Reagents :

  • (E)-2-Phenylethenesulfonamide (3.0 g, 14.3 mmol)
  • 2-((Tetrahydro-2H-pyran-4-yl)thio)ethylamine (2.8 g, 15.7 mmol)
  • NaH (60% in mineral oil, 0.7 g, 17.2 mmol)
  • DMF (solvent)

Procedure :

  • Deprotonate the sulfonamide with NaH in DMF at 0°C.
  • Add the amine derivative and stir at room temperature for 4 hours.
  • Quench with ice-water, extract with EtOAc, and recrystallize.

Yield : 65% (off-white solid, m.p. 158–160°C).
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.70 (d, J = 14 Hz, 1H, vinyl-H), 7.50–7.35 (m, 5H, Ar-H), 6.98 (d, J = 14 Hz, 1H, vinyl-H), 3.90–3.80 (m, 2H, OCH₂), 3.50 (t, J = 6.5 Hz, 2H, SCH₂), 3.10 (t, J = 6.5 Hz, 2H, NHCH₂), 2.75–2.65 (m, 1H, pyran-H), 1.95–1.75 (m, 4H, pyran-CH₂).
  • HPLC : 98.5% purity (C18 column, MeOH/H₂O = 70:30).

Analytical Data Summary

Parameter Value/Observation Method Reference
Melting Point 158–160°C Capillary
¹H NMR (vinyl-H) δ 7.70 (d, J = 14 Hz) 400 MHz, DMSO
HPLC Purity 98.5% C18, MeOH/H₂O
Yield (Final Step) 65% Gravimetric

Discussion of Synthetic Challenges

  • Stereochemical Control : The Heck reaction exclusively forms the E-isomer due to steric hindrance during oxidative addition.
  • Thiol Sensitivity : Tetrahydro-2H-pyran-4-thiol requires anaerobic conditions to prevent disulfide formation.
  • Purification : Silica chromatography effectively separates the sulfonamide from unreacted amine.

Q & A

Basic: How can the synthesis of (E)-2-phenyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)ethenesulfonamide be optimized for improved yield and purity?

Answer:
The synthesis typically involves multi-step reactions, including sulfonamide coupling and thioether formation. Key optimizations include:

  • Reaction Conditions : Adjusting temperature (e.g., 60–80°C for thioether bond formation) and solvent polarity (e.g., THF or DMF) to enhance intermediate stability .
  • Catalysts : Using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) for cross-coupling reactions and copper iodide for alkyne-thiol click chemistry .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Monitoring : TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) and in situ IR spectroscopy to track sulfonamide formation .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹H and ¹³C NMR confirm stereochemistry (e.g., E-configuration via coupling constants J = 15–16 Hz for ethene protons) and assign tetrahydro-2H-pyran-4-yl thioether protons (δ 3.5–4.0 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₆NO₃S₂: 428.1312) .
  • IR : Peaks at 1150–1170 cm⁻¹ (S=O stretching) and 750–770 cm⁻¹ (C-S bond) confirm functional groups .
  • XRD : Resolves crystal packing and polymorphism, though no published data exists yet; methods from analogous sulfonamides suggest monoclinic systems with P2₁/c space groups .

Basic: What are the dominant reaction mechanisms for modifying the sulfonamide or thioether moieties?

Answer:

  • Sulfonamide Reactivity : Nucleophilic substitution at the sulfonyl group with amines or alcohols under basic conditions (e.g., K₂CO₃ in DMF) .
  • Thioether Oxidation : Controlled oxidation with mCPBA yields sulfoxides (stereochemistry retained) or sulfones, altering solubility and target affinity .
  • Ethene Functionalization : Michael addition to the α,β-unsaturated sulfonamide using Grignard reagents or thiols .

Advanced: How do structural modifications (e.g., substituents on phenyl or pyran rings) impact biological activity and solubility?

Answer:

  • Phenyl Substituents : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance target binding (e.g., kinase inhibition) but reduce solubility; hydrophilic groups (-OH, -OCH₃) improve aqueous solubility but may lower membrane permeability .
  • Pyran Modifications : Replacing the tetrahydro-2H-pyran-4-yl group with smaller heterocycles (e.g., piperidine) increases metabolic stability but may reduce blood-brain barrier penetration .
  • Quantitative SAR : Computational models (e.g., CoMFA) correlate logP values (2.5–4.0) with cytotoxicity (IC₅₀ = 0.5–10 μM in U87MG glioma cells) .

Advanced: How can metabolic pathways of this compound be predicted using in vitro models?

Answer:

  • Liver Microsomes : Incubate with NADPH and human liver microsomes (HLMs) to identify Phase I metabolites (e.g., hydroxylation at pyran C3 or sulfonamide N-dealkylation) .
  • CYP450 Inhibition : Use fluorescent probes (e.g., CYP3A4) to assess metabolic stability. Analogous compounds show t₁/₂ > 2 hours in HLMs .
  • LC-MS/MS : Detect glutathione adducts (m/z +305) to predict reactive metabolite formation .

Advanced: What strategies resolve contradictions in crystallinity and polymorphism data for this compound?

Answer:

  • Polymorph Screening : Use solvent/antisolvent systems (e.g., acetone/water) under varying temperatures to isolate forms. Patent data suggests at least two anhydrous forms .
  • PXRD vs. SCXRD : Compare experimental powder patterns with single-crystal data to assign polymorphic purity. Thermal analysis (DSC) identifies melting points (e.g., 172–174°C for Form I vs. 165–168°C for Form II) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···O contacts <3.2 Å) driving crystal packing .

Advanced: What formulation challenges arise due to the compound’s physicochemical properties?

Answer:

  • Solubility : Low aqueous solubility (logP ~3.8) necessitates lipid-based nanoemulsions or cyclodextrin inclusion complexes .
  • Stability : Hydrolysis of the sulfonamide group at pH <5 requires enteric coating for oral delivery. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .
  • Bioavailability : Co-administration with P-glycoprotein inhibitors (e.g., verapamil) increases Cmax by 2–3× in rodent models .

Advanced: How can synergistic effects with other anticancer agents be systematically evaluated?

Answer:

  • Combination Index (CI) : Use Chou-Talalay assays in cell lines (e.g., MCF-7). Synergy (CI <1) observed with paclitaxel via tubulin stabilization .
  • Transcriptomics : RNA-seq identifies upregulated pathways (e.g., apoptosis: caspase-3 activation) post-treatment .
  • In Vivo Models : Xenograft studies with 25 mg/kg dosing (oral) show tumor volume reduction by 60% vs. 40% for monotherapy .

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